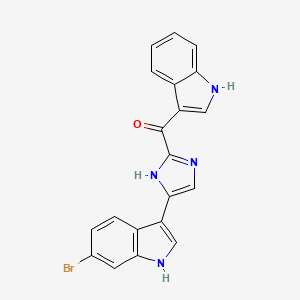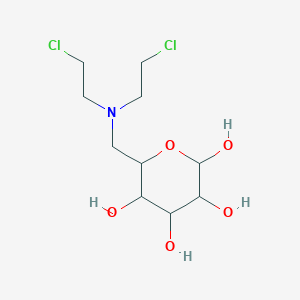
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Overview
Description
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a chiral compound with the molecular formula C₂₅H₂₄N₂O₂ and a molecular weight of 384.47 g/mol . It is commonly used in organic synthesis and is known for its enantioselective properties. The compound is often utilized in the preparation of various pharmaceuticals and fine chemicals.
Mechanism of Action
Target of Action
The primary targets of (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone are the complexes of glycine, α-alanine, and β-alanine . These complexes are formed by Ni (II) and Cu (II) ions and Schiff bases .
Mode of Action
(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone interacts with its targets through different nucleophilic and electrophilic reactions . This interaction leads to the formation of diastereoisomeric complexes .
Biochemical Pathways
The affected biochemical pathway involves the cross-coupling reactions of Glaser . As the initial complexes, the Schiff base Ni (II) complexes of the chiral auxiliary (S)-BPB (BPB (N-benzyl proline benzophenone) and amino acids were used .
Result of Action
The result of the action of (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone is the synthesis of new different-structure enantiomerically enriched tailor-made (S)-α-amino acids . These amino acids were obtained with excellent enantioselectivities (>99% ee) .
Biochemical Analysis
Biochemical Properties
(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone plays a crucial role in biochemical reactions by acting as a chiral auxiliary. It forms complexes with nickel(II) ions, which are then used in various coupling reactions to produce enantiomerically pure α-amino acids . The compound interacts with enzymes and proteins such as Schiff base Ni(II) complexes, facilitating the formation of tailor-made amino acids with high enantioselectivity . These interactions are primarily based on the formation of stable complexes that can be easily disassembled to release the desired products.
Cellular Effects
The effects of (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone on cellular processes are significant, particularly in the context of its role as a chiral auxiliary. It influences cell function by facilitating the synthesis of enantiomerically pure compounds, which can then be used in various biochemical pathways . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it aids in the production of molecules that participate in these processes.
Molecular Mechanism
At the molecular level, (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone exerts its effects through the formation of stable complexes with nickel(II) ions . These complexes act as chiral auxiliaries in various coupling reactions, enabling the synthesis of enantiomerically pure compounds. The compound’s mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The stability and specificity of these interactions are crucial for the compound’s effectiveness in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone change over time due to its stability and degradation properties . The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. In vitro and in vivo studies have shown that the compound maintains its activity over extended periods, although some degradation may occur under certain conditions .
Dosage Effects in Animal Models
The effects of (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone vary with different dosages in animal models . At low doses, the compound is effective in facilitating the synthesis of enantiomerically pure compounds without causing significant adverse effects. At high doses, some toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolism . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone is involved in various metabolic pathways, particularly those related to the synthesis of α-amino acids . The compound interacts with enzymes and cofactors that facilitate these pathways, influencing metabolic flux and metabolite levels. Its role as a chiral auxiliary is crucial for the production of enantiomerically pure compounds that participate in these metabolic processes .
Transport and Distribution
Within cells and tissues, (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, ensuring that it reaches the appropriate cellular compartments for its biochemical functions. The compound’s distribution is essential for its effectiveness in facilitating biochemical reactions .
Subcellular Localization
The subcellular localization of (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for the compound’s activity and function, as they ensure that it interacts with the appropriate biomolecules and participates in the desired biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide typically involves the reaction of benzophenone with (S)-N-benzylproline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst to facilitate the process. The reaction mixture is then subjected to purification steps, including crystallization, to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield benzophenone oxides, while reduction may produce benzylamines .
Scientific Research Applications
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide include:
- ®-(+)-2-(N-Benzylprolyl)aminobenzophenone
- (S)-(-)-2-(N-Methylprolyl)aminobenzophenone
- (S)-(-)-2-(N-Benzylprolyl)aminoacetophenone
Uniqueness
What sets this compound apart from these similar compounds is its specific chiral configuration and the resulting enantioselective properties. This makes it particularly valuable in applications requiring high chiral purity and selectivity .
Properties
IUPAC Name |
(2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSABLMEYFYEHS-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359670 | |
| Record name | N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96293-17-3 | |
| Record name | N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


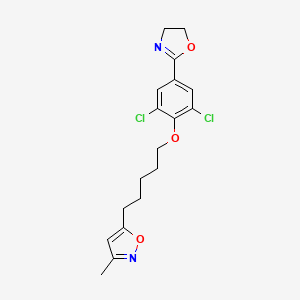
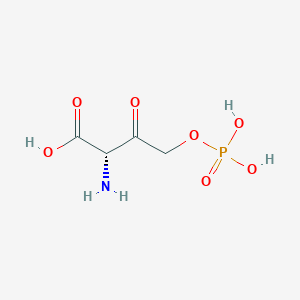
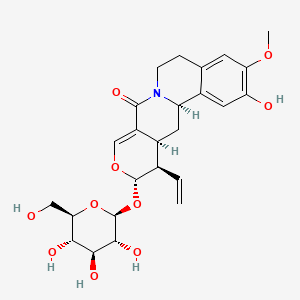
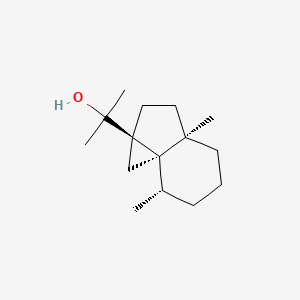
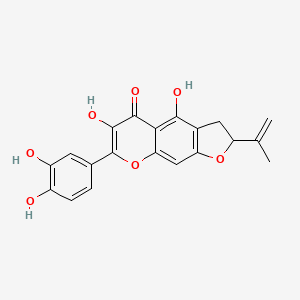
![(7S)-7-[[(2S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1203501.png)
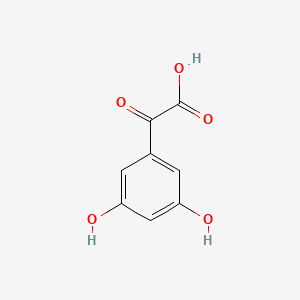
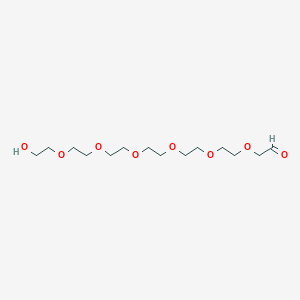
![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1203506.png)
![Benzimidazo[2,1-a]isoquinoline](/img/structure/B1203507.png)
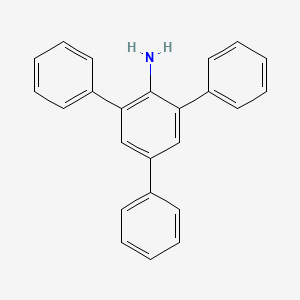
![N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline](/img/structure/B1203511.png)
